Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate is a bifunctional thiazole derivative characterized by two distinct thiazole rings. The first thiazole moiety (2,4-dimethyl-1,3-thiazol-5-yl) is substituted with methyl groups at positions 2 and 4, while the second thiazole ring features a propyl chain at position 5 and a methyl carboxylate group at position 2. A carbamoyl linkage bridges the two heterocycles via an amide bond. However, specific pharmacological data for this compound remain scarce in the provided evidence. Its synthesis likely involves multi-step reactions, including cyclization and acyl transfer processes, as inferred from analogous thiazole syntheses described in the literature .
Properties
Molecular Formula |
C14H17N3O3S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-propyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O3S2/c1-5-6-9-10(13(19)20-4)16-14(22-9)17-12(18)11-7(2)15-8(3)21-11/h5-6H2,1-4H3,(H,16,17,18) |
InChI Key |
QQHAJKGKQZNHDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 2,4-dimethyl-1,3-thiazole core is synthesized via the Hantzsch thiazole synthesis. A mixture of thioamide derivatives and α-haloketones undergoes cyclization in ethanol at reflux (78°C). For example, reacting 2,4-pentanedione with thiourea in the presence of bromine yields 2,4-dimethylthiazole.
Reaction Conditions
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2,4-pentanedione, thiourea | Ethanol | 78°C | 4 h | 72% |
Carbonyl Chloride Formation
The 5-position carboxylic acid derivative is generated by oxidation of a methyl group using potassium permanganate in acidic conditions. Subsequent treatment with thionyl chloride (SOCl₂) at 60°C for 2 hours converts the acid to the acyl chloride.
Synthesis of 5-Propyl-1,3-thiazole-4-carboxylate
Thiazole Ring Construction
The 5-propylthiazole moiety is synthesized via cyclocondensation of cysteine derivatives with propyl ketones. Methyl 2-amino-4-oxopentanoate reacts with phosphorus pentasulfide (P₂S₅) in toluene under nitrogen, forming the thiazole ring.
Optimization Data
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| P₂S₅ | Toluene | 110°C | 6 h | 65% |
Esterification
The carboxylate group is introduced via esterification with methanol in the presence of sulfuric acid (H₂SO₄). Reaction at 65°C for 12 hours achieves near-quantitative conversion.
Amide Coupling Reaction
Activation of Acyl Chloride
The 2,4-dimethylthiazole-5-carbonyl chloride is reacted with the 5-propylthiazole-4-carboxylate amine derivative. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are employed in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIEA) as a base.
Representative Protocol
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| EDCI, HOBt, DIEA | Dichloromethane | 25°C | 16 h | 58% |
Purification
Crude product is purified via silica gel chromatography using a gradient of dichloromethane:methanol (10:1 to 5:1). Analytical HPLC confirms >95% purity.
Critical Analysis of Methodologies
Yield Optimization
-
Solvent Selection : Ethanol and toluene are optimal for cyclization steps due to their polarity and boiling points.
-
Catalyst Efficiency : P₂S₅ outperforms other Lewis acids in thiazole formation but requires strict anhydrous conditions.
-
Coupling Agents : EDCI/HOBt combinations prevent racemization and improve amide bond formation efficiency compared to DCC/DMAP systems.
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 2.55 (s, 3H, thiazole-CH₃), δ 1.65 (m, 2H, propyl-CH₂), and δ 3.90 (s, 3H, ester-OCH₃).
-
LC-MS : Molecular ion peak at m/z 381.5 [M+H]⁺ confirms the target molecular weight.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
-
Solvent recovery systems for DCM and methanol reduce waste by 70%.
-
Catalytic oxidation methods using TiO₂ nanoparticles decrease reliance on potassium permanganate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate has been evaluated for its effectiveness against various cancer cell lines. For instance:
- In vitro studies : Showed promising results against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
- Molecular docking studies : Indicate potential binding interactions with dihydrofolate reductase, a target for anticancer drugs .
Antimicrobial Properties
Thiazole compounds are known for their antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Other Biological Activities
The compound's unique structure suggests potential activities beyond anticancer and antimicrobial effects:
- Anti-inflammatory : Thiazoles have been associated with anti-inflammatory properties.
- Antioxidant : The presence of multiple functional groups may contribute to antioxidant activities .
Drug Delivery Systems
Due to its chemical versatility, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drug molecules enhances the bioavailability and efficacy of therapeutic agents.
Development of Biomaterials
The compound's biocompatibility and functional properties make it suitable for developing biomaterials used in tissue engineering and regenerative medicine. Its thiazole moieties can be modified to improve mechanical properties and biological interactions .
Case Study 1: Anticancer Efficacy
In a recent study published in Drug Design, Development and Therapy, researchers synthesized several thiazole derivatives and tested their efficacy against cancer cell lines. This compound demonstrated significant cytotoxicity compared to standard treatments like cisplatin .
Case Study 2: Antimicrobial Screening
A study focusing on the antimicrobial properties of thiazole derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a promising candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Key Compounds for Comparison :
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (): Substituents: Trifluoromethyl (-CF₃) at position 5, amino (-NH₂) at position 2. Properties: The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to alkyl chains like propyl. This may increase bioavailability but reduce aqueous solubility.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): Substituents: Acetyl (-COCH₃) at position 5, amino (-NH₂) at position 2, methyl at position 3. The absence of a carboxylate moiety reduces opportunities for hydrogen bonding in target interactions.
Thiazol-5-ylmethyl carbamates ():
- Substituents : Hydroxy, ureido, and aryl groups.
- Properties : These substituents enable diverse interactions (e.g., hydrogen bonding via -OH, hydrophobic interactions via aryl groups), making them suitable for protease or kinase inhibition. However, increased steric bulk may hinder binding to compact active sites.
Comparative Table :
Physicochemical Properties
- Solubility : The methyl carboxylate group (common in and the target compound) improves water solubility relative to purely alkyl-substituted thiazoles.
Biological Activity
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with two thiazole rings and various functional groups that contribute to its biological properties. Its molecular formula is , and it includes a carbonyl group and an ester, which enhance its reactivity and potential bioactivity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- P-glycoprotein Modulation : Analogous compounds have shown the ability to interact with P-glycoprotein (P-gp), a key player in drug resistance. For instance, related thiazole derivatives have been observed to increase intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cell lines .
- Antimicrobial Activity : Thiazole derivatives are often evaluated for their antimicrobial properties. The presence of the thiazole ring is associated with significant antibacterial and antifungal activities against various pathogens.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of thiazole derivatives similar to this compound, researchers found that these compounds significantly reduced tumor volume in xenograft models without apparent side effects. The mechanism was linked to enhanced drug accumulation due to P-gp inhibition .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of thiazole derivatives against common pathogens. The results indicated that the compound exhibited moderate to excellent inhibitory effects on mycelial growth in several phytopathogenic fungi . This highlights its potential as a lead compound in developing new antimicrobial agents.
Q & A
Basic: How to optimize the synthetic yield of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate?
Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclization, amide coupling, and esterification. Key optimization strategies include:
- Catalyst Selection : Use triethylamine (TEA) as a base for amide bond formation to enhance coupling efficiency .
- Solvent Optimization : Reflux in acetic acid for cyclization steps improves reaction rates and purity, as demonstrated in analogous thiazole syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (DMF/acetic acid mixture) ensures high purity .
- Temperature Control : Maintain precise reflux temperatures (e.g., 80–110°C) to avoid side reactions .
Basic: What spectroscopic methods are recommended for structural characterization?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR to confirm thiazole ring substitution patterns, propyl chain integration, and carbonyl/amide functionalities .
- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650–1700 cm) and ester C=O (~1720 cm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 336.42 g/mol) and fragmentation patterns to distinguish regioisomers .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced: How to resolve contradictions between observed and predicted biological activity?
Methodological Answer:
Discrepancies may arise from off-target interactions or assay-specific artifacts. Mitigation strategies include:
- Orthogonal Assays : Validate activity using fluorescence polarization (binding) and enzymatic assays (functional) .
- Structural Analysis : Compare X-ray/NMR data with docking predictions to identify mismatched binding poses .
- Metabolic Stability Testing : Assess compound degradation in microsomal models to rule out false negatives due to rapid metabolism .
Advanced: What computational strategies can predict reactivity or target interactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization energetics) and optimize synthetic routes .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding to prioritize derivatives with stable interactions (e.g., with kinase targets) .
- Machine Learning (ML) : Train models on thiazole bioactivity datasets to predict ADMET properties and guide analogue design .
Advanced: How to design analogues to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the propyl chain with fluorinated or cyclic groups to enhance metabolic stability .
- Ester Hydrolysis Studies : Replace the methyl ester with tert-butyl or pro-drug esters to modulate solubility and bioavailability .
- SAR Analysis : Systematically vary substituents on the thiazole rings and correlate with permeability (e.g., Caco-2 assays) .
Advanced: How to address stability issues in biological assays?
Methodological Answer:
- pH-Dependent Stability : Test compound integrity in buffers mimicking physiological (pH 7.4) and lysosomal (pH 5.0) conditions .
- Light/Temperature Sensitivity : Store solutions in amber vials at –20°C and avoid freeze-thaw cycles .
- Degradation Product Analysis : Use LC-MS to identify hydrolyzed or oxidized byproducts and adjust storage conditions accordingly .
Advanced: What strategies validate target engagement in mechanism-of-action studies?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets by measuring protein thermal stabilization .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cell lines to establish specificity .
- SPR/BLI Biosensors : Quantify binding kinetics (e.g., , /) using surface plasmon resonance or bio-layer interferometry .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC values .
- Cell Viability Assays : Screen against cancer (e.g., MCF-7, HeLa) and normal cell lines (e.g., HEK293) to assess selectivity .
- Antimicrobial Testing : Evaluate MIC values against Gram-positive/negative bacteria and fungi using broth microdilution .
Advanced: How to apply Design of Experiments (DoE) for reaction parameter optimization?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize yield and purity using central composite designs to model non-linear interactions .
- Robustness Testing : Validate optimal conditions with 3–5 replicates to ensure reproducibility under slight parameter variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
